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Cat. No.: B12396486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the success of in vitro

kinase activity profiling assays. An ideal substrate should exhibit high affinity and specificity for

the kinase of interest, enabling sensitive and accurate measurement of its enzymatic activity.

This guide provides a comprehensive comparison of two widely used peptide substrates,

Woodtide and CREBtide, to assist researchers in making an informed decision for their kinase

assay needs.

At a Glance: Woodtide vs. CREBtide
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Feature Woodtide CREBtide

Primary Kinase Target(s)

DYRK (Dual-specificity

tyrosine-phosphorylation-

regulated kinase) family

PKA (Protein Kinase A),

CaMKII (Calcium/calmodulin-

dependent protein kinase II),

MSK1, PKC

Peptide Sequence KKISGRLSPIMTEQ KRREILSRRPSYR

Origin

Derived from the

phosphorylation site of FKHR

(Forkhead box protein O1)

Derived from the Ser133

phosphorylation site of CREB

(cAMP response element-

binding protein)

Phosphorylation Site
Serine within the recognition

motif

Serine corresponding to

Ser133 of CREB

Kinetic Parameters

Km and Vmax values are not

readily available in published

literature.

For PKA: Km: 3.9 µM[1] Vmax:

12.4 µmol/min/mg[1]

Kinase Substrate Specificity and Performance
CREBtide is a well-characterized substrate for several key kinases involved in crucial signaling

pathways. Its primary utility lies in assays for Protein Kinase A (PKA) and Calcium/calmodulin-

dependent protein kinase II (CaMKII).[2] The peptide sequence, KRREILSRRPSYR, mimics

the phosphorylation site (Ser133) of the transcription factor CREB.[1] For PKA, CREBtide

exhibits a low micromolar Michaelis constant (Km) of 3.9 µM, indicating a high affinity, and a

Vmax of 12.4 µmol/min/mg, demonstrating efficient phosphorylation.[1] This makes CREBtide a

highly sensitive substrate for PKA activity assays. It is also a recognized substrate for other

kinases such as Mitogen- and stress-activated protein kinase 1 (MSK1) and Protein Kinase C

(PKC).[2]

Woodtide, with the sequence KKISGRLSPIMTEQ, is a substrate for the DYRK (Dual-

specificity tyrosine-phosphorylation-regulated kinase) family of kinases.[3][4] It is derived from a

phosphorylation site within the Forkhead box protein O1 (FKHR). While widely used in DYRK

kinase assays, specific quantitative kinetic parameters such as Km and Vmax for Woodtide
are not readily available in the public domain. A related but distinct peptide, DYRKtide
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(RRRFRPASPLRGPPK), designed as an optimal substrate for DYRK1A, has a reported Km of

35 µM.[5] This suggests that substrates for DYRK kinases may have a lower affinity compared

to CREBtide for PKA. The lack of readily available kinetic data for Woodtide makes direct

performance comparisons challenging.

Signaling Pathways
The kinases targeted by Woodtide and CREBtide are integral components of distinct and

critical cellular signaling pathways.

CREBtide-Related Signaling Pathways: PKA and CaMKII
CREBtide is a substrate for kinases in the PKA and CaMKII signaling pathways, which are

central to numerous cellular processes including metabolism, gene expression, and synaptic

plasticity.
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PKA and CaMKII signaling pathways targeting CREB.

Woodtide-Related Signaling Pathway: DYRK
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Woodtide is utilized to measure the activity of DYRK family kinases. These kinases are

involved in a variety of cellular processes, including cell proliferation, differentiation, and

apoptosis.
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DYRK signaling pathway involving FKHR phosphorylation.

Experimental Protocols
The choice of assay format can significantly impact the sensitivity, throughput, and cost of

kinase activity profiling. Below are representative protocols for using CREBtide and Woodtide
in common assay formats.

Experimental Workflow for Kinase Activity Profiling
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General Kinase Assay Workflow

Start

Prepare Reagents
(Kinase, Substrate, ATP, Buffer)

Set up Kinase Reaction
(with/without inhibitor)

Incubate at 30°C

Stop Reaction

Detection of Phosphorylation

Data Analysis

End
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A generalized workflow for in vitro kinase activity assays.

CREBtide Kinase Assay Protocol (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are

homogeneous, high-throughput assays that measure the proximity of a donor and acceptor

fluorophore.
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Materials:

CREBtide substrate (e.g., ULight™-CREBtide)

Europium-labeled anti-phospho-CREB (Ser133) antibody (Donor)

Kinase of interest (e.g., PKA)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP solution

Stop solution (e.g., 40 mM EDTA in 1X Detection Buffer)

384-well white microplate

Procedure:

Prepare Reagents:

Prepare a 2X kinase solution in kinase assay buffer.

Prepare a 4X ULight-CREBtide solution in kinase assay buffer.

Prepare a 4X ATP solution in kinase assay buffer.

Prepare a 4X detection mix containing the Europium-labeled antibody in 1X detection

buffer.

Kinase Reaction:

To each well of a 384-well plate, add 5 µL of the 2X kinase solution.

Add 2.5 µL of the 4X ULight-CREBtide solution (final concentration typically 50 nM).[6]

To initiate the reaction, add 2.5 µL of the 4X ATP solution (final concentrations can be

titrated, e.g., from 10 nM to 1 mM).[6]
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Incubate the plate for 60 minutes at room temperature.[6]

Stop and Detection:

Add 5 µL of the 4X stop solution to each well and incubate for 5 minutes at room

temperature.[6]

Add 5 µL of the 4X detection mix to each well.[6]

Incubate for 60 minutes at room temperature, protected from light.[6]

Measurement:

Read the plate in a TR-FRET compatible plate reader with excitation at 320 or 340 nm and

emission at 665 nm.[6]

Woodtide Kinase Assay Protocol (Radioactive Filter
Binding)
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP

into the substrate.

Materials:

Woodtide peptide substrate

Kinase of interest (e.g., DYRK2)

Kinase reaction buffer

[γ-³³P]ATP

ATP solution

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter and fluid
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Procedure:

Prepare Reagents:

Prepare a kinase reaction mix containing kinase buffer, Woodtide (e.g., 50 µM), and the

DYRK kinase.[3]

Prepare an ATP solution containing a mix of non-radiolabeled ATP and [γ-³³P]ATP.

Kinase Reaction:

Initiate the reaction by adding the ATP/[γ-³³P]ATP mixture to the kinase reaction mix.

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[7]

Stopping the Reaction and Detection:

Stop the reaction by spotting a portion of the reaction mixture onto a P81

phosphocellulose paper.

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Perform a final wash with acetone and allow the papers to air dry.

Measurement:

Place the dry P81 papers into scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.

Conclusion
Both Woodtide and CREBtide are valuable tools for kinase activity profiling.

CREBtide is the preferred substrate when studying PKA and CaMKII, owing to its well-defined

kinetic parameters, high affinity, and the availability of robust, non-radioactive assay formats
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like TR-FRET and FP. The wealth of available data and protocols makes it a reliable choice for

high-throughput screening and detailed kinetic studies.

Woodtide is a specific substrate for the DYRK family of kinases. While direct quantitative

performance data is limited, it is effectively used in various assay formats, including traditional

radioactive assays and more modern non-radioactive methods. Researchers focusing on

DYRK kinases will find Woodtide to be a suitable substrate, though some assay optimization

may be required.

The ultimate choice between Woodtide and CREBtide will depend on the specific kinase of

interest and the experimental goals. For well-established kinases like PKA and CaMKII,

CREBtide offers a more characterized and user-friendly option. For the study of DYRK kinases,

Woodtide remains a key reagent, and further characterization of its kinetic properties would be

a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12396486#woodtide-vs-crebtide-for-kinase-activity-
profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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